Product packaging for 3-(Benzyloxy)-2-{[tert-butoxy(hydroxy)methylidene]amino}propanoate(Cat. No.:CAS No. 47173-80-8)

3-(Benzyloxy)-2-{[tert-butoxy(hydroxy)methylidene]amino}propanoate

Cat. No.: B558127
CAS No.: 47173-80-8
M. Wt: 294.32 g/mol
InChI Key: DMBKPDOAQVGTST-GFCCVEGCSA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualizing Boc-D-Ser(Bzl)-OH within Protected Amino Acid Chemistry

Protected amino acids are fundamental reagents in peptide synthesis. They are amino acids whose reactive functional groups—primarily the alpha-amino group and the side-chain functionalities—are temporarily masked by chemical protecting groups. This protection is essential to prevent unwanted side reactions, such as self-polymerization or undesired coupling, during the stepwise assembly of peptide chains. Boc-D-Ser(Bzl)-OH exemplifies this concept, featuring the acid-labile Boc group on its amino terminus and the benzyl (B1604629) group on its hydroxyl side chain. These protecting groups allow for selective manipulation and coupling reactions, ensuring that peptide bond formation occurs only at the intended sites nih.govaltabioscience.comsigmaaldrich.comthermofisher.com.

Significance of D-Amino Acid Derivatives in Contemporary Chemical Synthesis

While L-amino acids are the building blocks of proteins in most biological systems, D-amino acids are increasingly recognized for their unique properties and applications in chemical synthesis and medicinal chemistry biopharmaspec.comnih.gov. D-amino acid derivatives, such as Boc-D-Ser(Bzl)-OH, offer several advantages:

Enhanced Stability: Peptides incorporating D-amino acids often exhibit increased resistance to enzymatic degradation (proteolysis) compared to their L-amino acid counterparts, leading to longer half-lives in biological systems biopharmaspec.comnih.gov.

Biological Activity: D-amino acids can confer specific biological activities. For instance, D-serine is known to play a role in neurotransmission, acting as a co-agonist for NMDA receptors nih.gov.

Therapeutic Agents: D-amino acid derivatives are vital components in the synthesis of various pharmaceuticals, including antibiotics, anticoagulants, and pesticides nih.govrsc.org. Their unique stereochemistry is crucial for specific drug-receptor interactions, making them valuable chiral building blocks in drug development wisdomlib.orgenamine.net.

Overview of Boc-D-Ser(Bzl)-OH's Role as a Versatile Chiral Building Block

Chirality, the property of a molecule having non-superimposable mirror images, is central to the specificity of biological interactions, particularly in drug-receptor binding wisdomlib.orgenamine.net. Boc-D-Ser(Bzl)-OH is a chiral molecule, specifically existing as the D-enantiomer of serine. Its protected functional groups and defined stereochemistry make it a versatile chiral building block. In peptide synthesis, it is used to introduce a D-serine residue with a protected hydroxyl group into a growing peptide chain. The benzyl protecting group can be selectively removed later in the synthesis, allowing for further modifications or revealing the hydroxyl group for specific interactions. Its utility extends to the synthesis of complex molecular architectures beyond peptides, where its chiral center and reactive functionalities can be leveraged chemimpex.comruifuchemical.com.

Historical Development and Evolution of Protecting Group Strategies Relevant to Boc-D-Ser(Bzl)-OH

The synthesis of peptides has a rich history, with significant advancements driven by the development of protecting group strategies. Early peptide synthesis relied on classical solution-phase methods. The introduction of reversible Nα-protecting groups was a major breakthrough, with the carbobenzoxy (Cbz) group being one of the first nih.gov.

The mid-20th century saw the emergence of solid-phase peptide synthesis (SPPS), pioneered by R.B. Merrifield nih.govpeptide.comwikipedia.org. The Boc/Benzyl (Boc/Bzl) strategy , introduced around 1964, became a cornerstone of SPPS peptide.com. This approach utilized the acid-labile Boc group for Nα-protection and benzyl-based groups for side-chain protection. The Boc group is typically removed using moderate acidic conditions (e.g., trifluoroacetic acid, TFA), while the benzyl groups require stronger acids (e.g., anhydrous hydrogen fluoride (B91410), HF) for cleavage, often simultaneously with the release of the peptide from the solid support nih.govwikipedia.orgpeptide.compeptide.comgoogle.com. While not strictly orthogonal (both groups are acid-labile), the difference in acid strength required for their removal provides practical selectivity peptide.compeptide.com. The development of HF cleavage by Sakakibara in 1967 was crucial for the Boc/Bzl strategy peptide.com. Later, the base-labile Fmoc (9-fluorenylmethoxycarbonyl) group emerged as an alternative, offering a different deprotection chemistry and forming the basis of the Fmoc/tert-butyl strategy nih.govpeptide.com.

Current Research Landscape and Future Directions for Boc-D-Ser(Bzl)-OH

Boc-D-Ser(Bzl)-OH continues to be a vital reagent in contemporary research. Its applications span across:

Peptide Therapeutics: In the development of peptide-based drugs for various conditions, including neurological disorders and metabolic diseases, the incorporation of D-amino acids like D-serine can enhance efficacy and stability chemimpex.comruifuchemical.com.

Biochemical Probes: Researchers utilize it to study enzyme mechanisms and protein interactions, providing insights into cellular processes and potential drug targets chemimpex.com.

Material Science: Its properties make it suitable for creating bio-compatible materials, such as advanced drug delivery systems chemimpex.com.

Combinatorial Chemistry: As a well-defined chiral building block, it is employed in the synthesis of peptide libraries for drug discovery and screening.

Future research may focus on developing more efficient and greener synthetic routes for Boc-D-Ser(Bzl)-OH and exploring its incorporation into novel peptide mimetics and peptidomimetics with enhanced pharmacological profiles. The growing interest in D-amino acids for their unique biological roles and stability suggests continued demand for such protected derivatives.

Data Tables

To illustrate the properties and historical context, the following tables provide key information:

Table 1: Key Properties of Boc-D-Ser(Bzl)-OH

PropertyValueSource Index
Chemical NameN-tert-butoxycarbonyl-O-benzyl-D-serine chemimpex.comnih.govscbt.com
SynonymsBoc-D-Ser(Bzl)-OH, Boc-O-Benzyl-D-Serine, O-Benzyl-N-(tert-Butoxycarbonyl)-D-Serine ruifuchemical.comnih.govscbt.com
CAS Number47173-80-8 nih.govsigmaaldrich.combldpharm.com
Molecular FormulaC₁₅H₂₁NO₅ nih.govscbt.comsigmaaldrich.com
Molecular Weight295.33 g/mol nih.govscbt.comsigmaaldrich.com
AppearanceWhite crystalline powder chemicalbook.com
Purity≥98.0% (HPLC) ruifuchemical.comscbt.comsigmaaldrich.com
Melting Point58-60 °C (lit.) chemicalbook.comichemical.com
SolubilitySoluble in Methanol (B129727), Almost Transparency ruifuchemical.com
Storage TemperatureStore Long-Term at 2-8℃ ruifuchemical.com

Table 2: Historical Milestones in Peptide Synthesis Relevant to Boc-D-Ser(Bzl)-OH

YearMilestoneKey Figure(s) / GroupSource Index
1901First peptide synthesis reported.Fischer and Fourneau nih.gov
1932Development of the carbobenzoxy (Cbz) protecting group.Bergmann and Zervas nih.gov
1963Development of solid-phase peptide synthesis (SPPS) on crosslinked polystyrene beads.R.B. Merrifield peptide.comgoogle.com
1964Introduction of the Boc/Bzl protection scheme in peptide synthesis.R.B. Merrifield peptide.comwikipedia.orgpeptide.com
1967Introduction of HF cleavage for Boc/Bzl SPPS.Sakakibara peptide.comwikipedia.org
1970Introduction of the base-labile Fmoc protecting group.Carpino and Han nih.govpeptide.com
1973Development of p-alkoxybenzyl alcohol resin (Wang resin).Wang peptide.com
1977Development of the concept of orthogonal protection.Barany and coworkers peptide.compeptide.com
1978Development of the Fmoc/tBu strategy utilizing Wang resin.Meienhofer peptide.com

Compound List

Boc-D-Ser(Bzl)-OH

N-Boc-O-Benzyl-D-serine

Boc-O-Benzyl-D-Serine

O-Benzyl-N-(tert-Butoxycarbonyl)-D-Serine

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxypropanoic acid

D-Serine

L-Serine

Boc-Ser(Bzl)-OH

tert-butyloxycarbonyl (Boc)

Benzyl (Bzl)

Trifluoroacetic acid (TFA)

Hydrogen Fluoride (HF)

Trifluoromethanesulfonic acid (TFMSA)

9-fluorenylmethoxycarbonyl (Fmoc)

D-Phenylalanine

D-Alanine

D-Glutamic acid

D-Valine

D-citrulline

D-glutamine

D-homoserine

D-arginine

D-Met

D-Leu

Glycine

L-Phenylalanine

Aspartame

Oxytocin

Calcitonin

Ribonuclease A

HIV-1 aspartyl protease

Gramicidin A

Erythromycin

Di-tert-butyl dicarbonate (B1257347) (Boc₂O)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H20NO5- B558127 3-(Benzyloxy)-2-{[tert-butoxy(hydroxy)methylidene]amino}propanoate CAS No. 47173-80-8

Properties

CAS No.

47173-80-8

Molecular Formula

C15H20NO5-

Molecular Weight

294.32 g/mol

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxypropanoate

InChI

InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-12(13(17)18)10-20-9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18)/p-1/t12-/m1/s1

InChI Key

DMBKPDOAQVGTST-GFCCVEGCSA-M

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](COCC1=CC=CC=C1)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(COCC1=CC=CC=C1)C(=O)O

Pictograms

Irritant

Synonyms

N-Boc-O-benzyl-D-serine; 47173-80-8; Boc-D-Ser(Bzl)-OH; Boc-O-benzyl-D-serine; O-Benzyl-N-(tert-butoxycarbonyl)-D-serine; ST50307761; Boc-Ser(Bzl); PubChem12444; PubChem14944; AC1MBZH0; AC1Q1MUD; 15078_ALDRICH; SCHEMBL1132901; 15078_FLUKA; DMBKPDOAQVGTST-GFCCVEGCSA-N; MolPort-003-926-633; ACT05110; ZINC1576310; ANW-30492; MFCD00038248; t-butyloxycarbonyl-O-benzyl-D-serine; CB-1700; O-Benzyl-N-tert-butoxycarbonyl-D-serine; AJ-27322; AK-49814

Origin of Product

United States

Synthetic Methodologies for Boc D Ser Bzl Oh

Classical and Modern Synthesis Approaches

The synthesis of Boc-D-Ser(Bzl)-OH is primarily achieved through a sequential protection strategy starting from the D-enantiomer of serine. This involves classical chemical reactions that have been refined over time and are now part of established and patented industrial processes. These methods focus on the selective protection of the amino and hydroxyl groups to prevent unwanted side reactions during peptide synthesis. clockss.org

The most common and direct route begins with the commercially available amino acid D-Serine. The synthesis is a two-step process: first, the protection of the α-amino group with a Boc moiety, followed by the benzylation of the side-chain hydroxyl group. clockss.orgchemicalbook.com

The initial step involves the N-protection of D-Serine using di-tert-butyl dicarbonate (B1257347), commonly known as Boc anhydride (B1165640). This reaction is typically performed in an aqueous medium. google.comgoogle.com

In a common laboratory and industrial procedure, D-Serine is dissolved in an aqueous solution of a base, such as sodium hydroxide (B78521). google.com Boc anhydride is then introduced to the solution. The reaction proceeds via nucleophilic attack of the deprotonated amino group on one of the carbonyl carbons of the Boc anhydride. The pH of the reaction is often maintained between 8 and 9 to facilitate the reaction while minimizing side reactions. orgsyn.org Patented methods describe processes that may or may not use organic co-solvents like t-butanol or dioxane. google.com For instance, one process details the reaction of D-serine with Boc anhydride in an aqueous sodium hydroxide solution without an organic solvent, with the reaction completing after heating. google.comgoogle.com After the reaction is complete, the mixture is typically acidified to a pH of 3-4 to precipitate the N-Boc-D-Serine product, which can then be isolated by extraction with a suitable organic solvent like ethyl acetate (B1210297). google.com

Table 1: Reaction Conditions for Boc Protection of D-Serine Interactive table available in the digital version.

Parameter Specification Source
Starting Material D-Serine google.comgoogle.com
Reagent Di-tert-butyl dicarbonate (Boc anhydride) google.comgoogle.com
Base Sodium Hydroxide (NaOH) google.comgoogle.com
Solvent Water (sometimes with organic co-solvents) google.comgoogle.comorgsyn.org
Temperature 0°C to 50°C google.comgoogle.com
Reaction Time 1-16 hours google.comgoogle.com

Following the successful N-protection, the resulting Boc-D-Serine undergoes benzylation to protect the side-chain hydroxyl group. This O-benzylation is typically achieved using a strong base to deprotonate the hydroxyl group, followed by the addition of a benzylating agent. clockss.orgchemicalbook.com

The standard procedure involves dissolving Boc-D-Serine in an anhydrous aprotic solvent, most commonly dimethylformamide (DMF). clockss.orgchemicalbook.com The solution is cooled, typically to 0°C, and a strong base such as sodium hydride (NaH) is added portion-wise. chemicalbook.com The sodium hydride deprotonates both the carboxylic acid and the side-chain hydroxyl group. Subsequently, benzyl (B1604629) bromide is added, which reacts with the alkoxide to form the benzyl ether. clockss.orgchemicalbook.com The reaction is then quenched, often with a saturated solution of ammonium (B1175870) chloride, and the final product, Boc-D-Ser(Bzl)-OH, is isolated through extraction and purification. chemicalbook.com

A critical challenge in the synthesis of enantiomerically pure amino acid derivatives is the prevention of racemization. The α-carbon of Boc-D-Ser(Bzl)-OH is a stereocenter, and its configuration must be preserved. luxembourg-bio.com While carefully controlled O-benzylation conditions can proceed with little to no racemization, patented methods have introduced strategies to ensure the highest enantiomeric purity. clockss.org

One patented strategy involves a deprotection-reprotection sequence to purify the intermediate. In this method, the crude Boc-D-Ser(Bzl)-OH is first deprotected using hydrogen chloride in ethyl acetate to yield the hydrochloride salt, D-Ser(Bzl)•HCl. This intermediate is then purified by washing or recrystallization with a solvent like ethyl acetate, which effectively removes the undesired L-isomer. The purified D-Ser(Bzl)•HCl is then subjected to a second Boc protection step. This method has been reported to reduce the contamination from the opposite isomer to less than 0.1%, ensuring high enantiomeric purity in the final product.

Minimizing reaction time is a key goal for improving the cost-effectiveness and throughput of industrial synthesis. Research has focused on optimizing the parameters of each synthetic step. For the O-benzylation step, studies have shown that the duration of both the base treatment and the benzylation reaction significantly impacts the yield and purity. clockss.org

Table 2: Optimization of Benzylation Reaction Time Interactive table available in the digital version. Data adapted from a study on Boc-L-Serine, applicable by analogy to D-Serine.

NaH Treatment Time (T1) Benzylation Time (T2) Isolated Yield (%) Source
15 min 120 min 60% clockss.org
30 min 60 min 72% clockss.org
30 min 15 min 83% clockss.org

Comparative Analysis of Synthetic Routes: Traditional vs. Patented Methods

Environmental Impact and Green Chemistry Principles in Synthesis

The synthesis of peptides and their derivatives, including Boc-D-Ser(Bzl)-OH, has traditionally been associated with a significant environmental footprint. ub.edu Standard synthesis strategies, such as both Boc/Bzl and Fmoc/tBu solid-phase peptide synthesis (SPPS), frequently employ toxic, hazardous, and often restricted solvents and reagents. ub.educsic.es Common solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (B109758) (DCM) are widely used for chemical reactions and extensive washing steps, contributing to large volumes of hazardous waste. csic.esacs.org For instance, the Boc/Bzl strategy often requires trifluoroacetic acid (TFA) for the removal of the Boc protecting group in each cycle, a reagent that contributes to hazardous waste streams. csic.es

In response to growing environmental awareness, green chemistry principles are increasingly influencing peptide synthesis. ub.eduacs.org Research has focused on replacing hazardous solvents with greener alternatives. csic.es Studies have explored the use of solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and anisole, which is noted for being biodegradable and low-cost. ub.eduacs.org Another approach involves dismissing highly hazardous solvents like benzene (B151609) and carbon tetrachloride, which were traditionally used for azeotropic water removal in the preparation of amino acid benzyl esters, and replacing them with safer alternatives like cyclohexane (B81311). researchgate.netresearchgate.net

Table 1: Comparison of Traditional vs. Green-Aligned Synthetic Parameters

Parameter Traditional Method (TFA-based) Greener Method (HCl/Ethyl Acetate) Green Chemistry Principle Addressed
Deprotection Reagent Trifluoroacetic Acid (TFA) Hydrogen Chloride (HCl) in Ethyl Acetate Use of less hazardous chemical syntheses
Deprotection Time 12–24 hours 2–4 hours Increase energy efficiency
Hazardous Waste High volume Reduced by 40% Prevention of waste
Overall Yield 60–70% 85–90% Improve atom economy

Strategies for Enantiopure Boc-D-Ser(Bzl)-OH Synthesis

Achieving high enantiomeric purity is a critical challenge in the synthesis of Boc-D-Ser(Bzl)-OH, where the presence of the L-isomer must be minimized. Industrial standards often demand an enantiomeric excess where the undesired isomer content is less than 0.1%. The validation of this purity is typically performed using chiral High-Performance Liquid Chromatography (HPLC) with a cellulose-based stationary phase capable of separating the enantiomers.

A key strategy to ensure high enantiomeric purity involves a deprotection-reprotection sequence. In a patented method, crude Boc-Ser(Bzl)-OH is first deprotected using hydrogen chloride in ethyl acetate to yield the serine benzyl ester hydrochloride salt (Ser(Bzl)·HCl). This intermediate is then purified through recrystallization and washing with ethyl acetate, a step that effectively removes the unwanted isomer. Following purification, the enantiomerically pure Ser(Bzl)·HCl undergoes reprotection with di-tert-butyl dicarbonate to yield the final Boc-D-Ser(Bzl)-OH with high enantiomeric purity (<0.1% of the other isomer).

Other methods focus on the initial esterification step. The Fischer–Speier reaction, a classic method for preparing amino acid esters, can be adapted using green solvents like cyclohexane to produce enantiopure L- or D-amino acid benzyl esters, which are key intermediates. researchgate.netresearchgate.net It is crucial to avoid high-boiling-point solvents like toluene (B28343) in this process, as they can lead to partial or complete racemization. researchgate.net Careful monitoring for racemization is also essential during certain cleavage and coupling steps in peptide synthesis. polypeptide.com

Scale-Up Considerations in Industrial Synthesis of Boc-D-Ser(Bzl)-OH

Industrial processes, such as those outlined in patent literature, employ large-scale reactors (e.g., 100 L) for key steps like Boc protection and benzylation. A crucial element for reproducibility and safety at this scale is the implementation of precise process controls, especially for temperature regulation (±1°C) during highly exothermic reactions, such as those involving sodium hydride. Manufacturing processes must be clearly defined, and all critical steps validated to ensure consistency and compliance with specifications, a core tenet of current Good Manufacturing Practices (cGMP). elte.hu

Challenges in Large-Scale Production

Scaling up the synthesis of Boc-D-Ser(Bzl)-OH presents several significant challenges. A primary concern is the use of hazardous materials. acs.org Many efficient and common coupling reagents, such as HATU, HCTU, and PyBOP, are derivatives of benzotriazole, which has been reported to have explosive properties, making its use on a large scale difficult and risky. acs.org

The generation of substantial amounts of chemical waste is another major hurdle. ub.edu The extensive use of solvents like DMF and NMP for reactions and washes contributes to a poor environmental profile and high disposal costs. acs.org Furthermore, these solvents are classified as reprotoxic, leading to increasing regulatory pressure to restrict or replace them. researchgate.net

Table 2: Key Challenges and Mitigation Strategies in Large-Scale Production

Challenge Description Potential Mitigation Strategy
Hazardous Reagents Use of potentially explosive benzotriazole-based coupling agents. acs.org Explore alternative, non-explosive coupling reagents like DEPBT. peptide.com
Solvent Waste Generation of large volumes of toxic solvents (DMF, NMP, DCM). ub.eduacs.org Adopt greener solvents (e.g., 2-MeTHF, cyclohexane) or solvent-less techniques (e.g., reactive extrusion). csic.esresearchgate.netresearchgate.net
Enantiomeric Purity Risk of racemization and contamination with the undesired isomer during synthesis. polypeptide.com Implement a deprotection-reprotection strategy with recrystallization for purification.
Purification Heavy reliance on chromatography, which is costly and difficult to scale. acs.org Develop processes that yield products pure enough for crystallization, minimizing chromatographic steps. polypeptide.com
Process Development and Stabilization Strategies

To address the challenges of industrial production, robust process development and stabilization strategies are essential. A key strategy for ensuring product quality is the implementation of a purification cycle within the synthesis, such as the deprotection-reprotection method, to guarantee high enantiomeric purity. This approach stabilizes the process by building in a quality control step that actively removes impurities rather than relying solely on the final purification.

In-process controls are fundamental for stabilization in a large-scale cGMP environment. polypeptide.comelte.hu This includes rigorous monitoring of reaction completion for steps like coupling and deprotection to ensure each stage of the synthesis proceeds as expected before moving to the next. polypeptide.compeptide.com This prevents the accumulation of deletion sequences and other impurities, simplifying final purification and ensuring batch-to-batch consistency. csic.es

Advanced Synthetic Techniques

Application of Novel Reagents and Catalysts in Boc-D-Ser(Bzl)-OH Formation

The field of peptide synthesis is continually evolving with the development of novel reagents and catalysts designed to improve efficiency, reduce side reactions, and enhance the green profile of the synthesis. While traditional carbodiimides and benzotriazole-based reagents (HATU, HCTU) are effective, their associated risks, such as potential explosiveness and poor atom economy, have driven the search for alternatives. csic.esacs.org

One such alternative is 3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT), a coupling reagent noted for causing very low levels of racemization, a critical factor for synthesizing enantiopure compounds. peptide.com Another innovative approach involves a DMAP-catalyzed reaction that directly condenses N-protected amino acids with isocyanates, releasing carbon dioxide as the only byproduct. acs.org This method is rapid, environmentally friendly, compatible with Boc protection, and has been shown to proceed without detectable racemization. acs.org

For specific transformations, novel catalysts are also being employed. In transesterification reactions used to cleave peptide fragments from a resin, a 2-5% solution of 1,8-diazabicyclo acs.orgchemimpex.comundec-7-ene (DBU) in methanol (B129727) has been found to be a highly efficient reagent, capable of cleaving protected fragments in high yields within 30-60 minutes. polypeptide.com These advanced reagents and catalytic systems represent a move towards safer, faster, and more sustainable methods for the formation of Boc-D-Ser(Bzl)-OH and related peptide building blocks.

Stereoselective Synthesis Pathways and Chiral Control Mechanisms

The synthesis of Boc-D-Ser(Bzl)-OH, a compound with a defined stereocenter, necessitates precise control over its three-dimensional architecture. Stereoselective synthesis pathways are paramount to ensure the exclusive or predominant formation of the desired D-enantiomer.

A primary and straightforward strategy involves starting with the enantiomerically pure precursor, D-serine. This approach preserves the existing chirality of the starting material. The synthesis typically proceeds in two steps: first, the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the benzylation of the side-chain hydroxyl group. A common method for the benzylation step involves dissolving N-Boc-D-serine in an anhydrous solvent like dimethylformamide (DMF), deprotonating the hydroxyl and carboxyl groups with a strong base such as sodium hydride (NaH), and then introducing benzyl bromide. chemicalbook.com The desired product is obtained after quenching the reaction and purification. chemicalbook.com

More advanced asymmetric syntheses create the chiral center during the reaction sequence, employing various chiral control mechanisms. One such strategy utilizes chiral auxiliaries. For instance, nickel(II) complexes of Schiff bases, derived from a chiral auxiliary like (S)-BPB, can be used. rsc.org In such a system, a prochiral substrate like a dehydroalanine (B155165) derivative is complexed to the chiral Ni(II) template. Subsequent reactions, such as Michael additions, proceed with high diastereoselectivity, guided by the chiral environment of the complex. rsc.org Although this specific example yields an O-methylated serine derivative, the principle of using a regenerable chiral auxiliary to direct stereochemistry is a powerful tool in amino acid synthesis. rsc.org

Another effective method for chiral control is the regioselective ring-opening of cyclic precursors derived from serine. Cyclic sulfamidates, formed from serine derivatives, can be opened by nucleophiles. researchgate.net The inherent chirality of the serine-derived backbone directs the stereochemical outcome of the ring-opening, providing a route to various N-protected β-substituted α-amino acids with high enantiopurity. researchgate.net Similarly, the ring-opening of N-protected serine-β-lactones with nucleophiles can yield specific regioisomers and stereoisomers. researchgate.net

Protecting the carboxyl group of serine as a cyclic ortho ester has been shown to reduce the acidity of the α-proton. uq.edu.au This strategy prevents racemization during subsequent reactions, such as the oxidation of the side chain, thereby preserving the stereochemical integrity of the α-carbon. uq.edu.au These methods highlight how temporary modification of functional groups can be a key element of chiral control.

Table 1: Comparison of Stereoselective Synthesis Strategies for Protected D-Serine Derivatives This table is interactive. Users can sort columns to compare different aspects of the synthesis methods.

Method Chiral Source Key Principle Reported Outcome Reference
Benzylation of D-Serine D-Serine (Chiral Pool) Preservation of existing stereocenter during functional group modification. Direct synthesis of Boc-D-Ser(Bzl)-OH. chemicalbook.com
Ni(II) Complex Auxiliary Chiral Auxiliary ((S)-BPB) Asymmetric induction via a temporary chiral metal complex. Synthesis of enantiomerically enriched O-protected α-substituted (S)-serine analogs. rsc.org
Sulfamidate Ring Opening Serine-derived cyclic precursor Diastereoselective nucleophilic attack on a chiral cyclic intermediate. Access to N-Boc protected β-aryloxy-α-amino acids with retained enantiopurity. researchgate.net
Cyclic Ortho Ester Protection Serine-derived precursor Prevention of α-proton abstraction and racemization by masking the carboxyl group. Oxidation of serine side-chain without racemization. uq.edu.au

Mechanistic Studies of Boc-D-Ser(Bzl)-OH Formation Reactions

The primary formation of Boc-D-Ser(Bzl)-OH via the benzylation of Boc-D-Serine is understood to proceed through a nucleophilic substitution mechanism. In the presence of a strong base like sodium hydride (NaH), the acidic protons of both the carboxylic acid and the side-chain hydroxyl group are removed, generating a dianion. The resulting alkoxide is a potent nucleophile that attacks the electrophilic benzyl carbon of benzyl bromide in what is typically an SN2 reaction. The use of an appropriate amount of base is critical to ensure the deprotonation of the less acidic hydroxyl group for the desired O-benzylation to occur.

Beyond its initial synthesis, the chemical behavior and stability of the protecting groups on Boc-D-Ser(Bzl)-OH are crucial, especially during its application in peptide synthesis. The tert-butoxycarbonyl (Boc) group is designed to be labile under moderately acidic conditions (e.g., using trifluoroacetic acid), while the benzyl (Bzl) ether protecting the side chain is stable to these conditions but can be removed by stronger acids or, more commonly, through catalytic hydrogenolysis. peptide.com This orthogonality is fundamental to its utility in stepwise peptide synthesis.

Mechanistic studies often focus on potential side reactions that can compromise the integrity of the final peptide.

Benzyl Group Migration : Under certain acidic conditions used for Boc-group removal or peptide cleavage from a resin, the benzyl group can be prone to migration. This side reaction can lead to the formation of undesired isomers. Comparative studies show that while Boc-Ser(Bzl)-OH is susceptible to this, other protected amino acids may exhibit different stability profiles.

Diketopiperazine (DKP) Formation : When a dipeptide is formed on a solid support, particularly if the C-terminal amino acid is proline or another specific residue, the deprotected N-terminal amino group can attack the ester linkage to the resin, leading to cyclization and cleavage from the support. This forms a diketopiperazine and results in a truncated peptide sequence. researchgate.netnih.gov Mechanistic studies have shown that this intramolecular reaction follows pseudo-first-order kinetics and is highly dependent on factors like pH, temperature, and the specific amino acid sequence. researchgate.net While Boc/Bzl chemistry can suppress DKP formation compared to other strategies under certain conditions, it remains a critical mechanistic pathway to consider and control. researchgate.netnih.gov

Racemization : The acidity of the α-proton on the amino acid residue presents a risk of racemization, particularly during the activation of the carboxyl group for peptide bond formation. The mechanism involves the formation of a planar enolate or oxazolone (B7731731) intermediate. The choice of coupling reagents and reaction conditions is critical to minimize this side reaction and maintain chiral purity.

Table 2: Factors Influencing Reaction Mechanisms in the Use of Boc-D-Ser(Bzl)-OH This table is interactive. Users can sort columns to review different mechanistic factors.

Factor Influence on Mechanism Potential Outcome Reference
Acid Strength Affects the rate and selectivity of protecting group cleavage. Incomplete Boc removal or unintended Bzl cleavage/migration. nih.gov
Base Presence Can catalyze intramolecular side reactions. Increased rate of diketopiperazine (DKP) formation. researchgate.net
Temperature Affects kinetics of both desired reactions and side reactions. Higher temperatures can accelerate DKP formation. researchgate.net
Coupling Reagents Influences the nature of the activated carboxyl intermediate. Can increase or suppress the risk of racemization. nih.gov
Peptide Sequence The identity of adjacent amino acids dictates susceptibility to certain side reactions. Proline-containing sequences are highly prone to DKP formation. researchgate.net

Flow Chemistry and Continuous Manufacturing Approaches for Boc-D-Ser(Bzl)-OH

The production of fine chemicals and active pharmaceutical ingredients is undergoing a paradigm shift from traditional batch processing to continuous manufacturing and flow chemistry. elte.hu These modern approaches offer significant advantages, including enhanced safety, improved heat and mass transfer, better process control, and the potential for higher yields and purity. elte.huacs.org

For the synthesis of Boc-D-Ser(Bzl)-OH, a continuous flow process could be designed by adapting the conventional batch synthesis. The reaction of Boc-D-serine with benzyl bromide and a base could be performed by pumping streams of the reactants through a heated coil or a packed-bed reactor. elte.hu The precise control over residence time and temperature in a microreactor allows for rapid process optimization and can minimize the formation of impurities. elte.hu The higher surface-to-volume ratio in flow reactors facilitates rapid heat dissipation, making the process safer, especially when using reactive reagents like sodium hydride. elte.hu

While specific literature on the continuous flow synthesis of Boc-D-Ser(Bzl)-OH is not prevalent, the principles are well-established for peptide synthesis. Reactive extrusion, a solvent-less or low-solvent continuous process, has been successfully applied to peptide coupling reactions. researchgate.net In this technique, solid or semi-solid reactants are fed into a twin-screw extruder. The mechanical energy from the screws, combined with controlled heating, promotes the reaction in a continuous fashion. researchgate.net This method has been used to synthesize dipeptides and tripeptides, demonstrating its potential for the industrial production of peptide fragments where Boc-D-Ser(Bzl)-OH would be a key starting material. researchgate.net The transition from batch to continuous manufacturing for compounds like Boc-D-Ser(Bzl)-OH is a key step toward more sustainable and efficient chemical production. acs.org

Table 3: Comparison of Batch vs. Continuous Flow Synthesis for Protected Amino Acids This table is interactive. Users can sort columns to compare manufacturing approaches.

Parameter Batch Synthesis Flow/Continuous Synthesis Reference
Process Control Limited; temperature and concentration gradients are common. Precise control over temperature, pressure, and residence time. elte.hu
Heat Transfer Poor surface-to-volume ratio; risk of thermal runaways. Excellent heat transfer due to high surface-to-volume ratio. elte.hu
Safety Handling large quantities of hazardous materials poses risks. Smaller reactor volumes enhance safety; containment is easier. elte.huacs.org
Scalability "Scaling-up" is complex and often requires re-optimization. "Scaling-out" by running multiple reactors in parallel is more straightforward. acs.org
Impurity Profile Side reactions due to long reaction times and hotspots. Reduced impurities due to shorter residence times and uniform conditions. acs.orgresearchgate.net
Application Example Standard laboratory and industrial synthesis of peptides. Reactive extrusion for dipeptide/tripeptide synthesis. researchgate.net

Protecting Group Chemistry and Orthogonality in Boc D Ser Bzl Oh Applications

Role of Orthogonal Protecting Groups in Peptide Synthesis

In the complex process of synthesizing peptides, protecting groups are indispensable tools to prevent unwanted side reactions and ensure the correct formation of peptide bonds. Orthogonality refers to the ability of different protecting groups to be removed under distinct chemical conditions, allowing for the selective deprotection and subsequent reaction of a specific functional group while leaving others intact fiveable.mepeptide.com. This selective deprotection is fundamental for the stepwise elongation of the peptide chain in a controlled manner iris-biotech.depeptide.com.

Boc (tert-butoxycarbonyl) Group: Protection of the α-Amino Group

The tert-butoxycarbonyl (Boc) group serves as a temporary protecting group for the alpha-amino terminus of amino acids total-synthesis.comwikipedia.org. This protection is vital to prevent the amino group from reacting prematurely during peptide bond formation, ensuring that coupling occurs exclusively between the activated carboxyl group of one amino acid and the deprotected amino group of another iris-biotech.depeptide.com.

The Boc group is characterized by its lability to acidic conditions total-synthesis.comwikipedia.org. It can be efficiently removed using moderately strong acids such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM), or using hydrochloric acid (HCl) in organic solvents like dioxane or methanol (B129727) total-synthesis.comwikipedia.orgcommonorganicchemistry.comgoogle.comreddit.com. The mechanism involves protonation of the carbonyl oxygen, followed by the cleavage of the tert-butyl cation, which then fragments into isobutylene (B52900) and carbon dioxide, liberating the free amine total-synthesis.comcommonorganicchemistry.com. This acid-labile nature makes the Boc group orthogonal to base-labile protecting groups, such as the fluorenylmethoxycarbonyl (Fmoc) group total-synthesis.comwikipedia.orgiris-biotech.de.

Benzyl (B1604629) (Bzl) Group: Protection of the Serine Hydroxyl Side Chain

The benzyl (Bzl) group is commonly employed to protect the hydroxyl (-OH) side chain of serine residues askfilo.com. This protection prevents the serine hydroxyl from participating in unwanted reactions, such as esterification or etherification, during peptide synthesis iris-biotech.deaskfilo.com.

The benzyl ether protecting group exhibits significant stability under the acidic conditions typically used for Boc group removal peptide.comiris-biotech.debiosynth.compeptide.com. While it is ultimately acid-labile, it requires much stronger acidic conditions (e.g., hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA)) for cleavage compared to the Boc group peptide.comiris-biotech.depeptide.compeptide.com. This differential stability allows for selective Boc deprotection while the benzyl group remains intact. The primary method for removing the benzyl group is through hydrogenolysis, which involves catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) and hydrogen gas, or via hydrogen transfer reactions askfilo.comorganic-chemistry.orgthieme-connect.de. This reductive cleavage is orthogonal to acid-mediated Boc deprotection total-synthesis.comthieme-connect.de.

Selective Deprotection Strategies

The combination of the Boc and Benzyl protecting groups on Boc-D-Ser(Bzl)-OH offers a valuable strategy for selective deprotection in peptide synthesis peptide.combiosynth.com.

Sequential Deprotection Protocols

The differing lability of the Boc and Benzyl groups to acidic conditions, as well as the distinct conditions required for their removal (acid for Boc, hydrogenolysis for Bzl), allows for sequential deprotection peptide.comiris-biotech.debiosynth.compeptide.com. For instance, the Boc group can be selectively removed using TFA, exposing the alpha-amino group for the next coupling step, while the benzyl group on the serine side chain remains protected. Subsequently, after the peptide chain has been assembled, the benzyl group can be removed via catalytic hydrogenation, or if the peptide is to be cleaved from a resin, stronger acidic conditions can be employed for simultaneous cleavage and deprotection peptide.comdu.ac.in. This "quasi-orthogonality" is a cornerstone of strategies employing the Boc/Benzyl protecting group combination peptide.comiris-biotech.debiosynth.com.

Data Table: Protecting Group Properties in Boc-D-Ser(Bzl)-OH

Protecting GroupProtected MoietyPrimary Removal Condition(s)Stability to Opposite Removal ConditionsOrthogonality Status (relative to other group)
Bocα-Amino GroupTrifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl)Stable to catalytic hydrogenation/hydrogenolysis total-synthesis.commasterorganicchemistry.comOrthogonal to Hydrogenolysis
Benzyl (Bzl)Serine Hydroxyl Side ChainCatalytic Hydrogenation (H₂, Pd/C) or Hydrogenolysis askfilo.comorganic-chemistry.orgStable to moderate acidic conditions (e.g., TFA); labile to strong acids (e.g., HF, TFMSA) peptide.comiris-biotech.debiosynth.compeptide.comQuasi-orthogonal to acidolysis (TFA)

Compound List

Boc-D-Ser(Bzl)-OH

tert-Butoxycarbonyl (Boc)

Benzyl (Bzl)

D-Serine

Trifluoroacetic Acid (TFA)

Hydrochloric Acid (HCl)

Hydrogenolysis

Catalytic Hydrogenation

Minimizing Side Reactions During Cleavage

The cleavage of protecting groups, particularly the Boc group, can sometimes lead to side reactions. The tert-butyl cation generated during Boc deprotection can alkylate nucleophilic residues within the peptide chain or scavenge reactive species organic-chemistry.orgpeptide.com. To mitigate these issues, scavengers like thiophenol or triethylsilane are often included in the deprotection cocktail organic-chemistry.orgpeptide.com.

When Boc-D-Ser(Bzl)-OH is used, the benzyl ether protecting the serine side chain is generally stable to the conditions used for Boc removal. However, if harsh acidic conditions are employed for prolonged periods, or if the peptide sequence contains other acid-sensitive residues, premature cleavage of the benzyl group or other side-chain protecting groups could occur peptide.comub.edu. Careful selection of deprotection reagents, concentrations, and reaction times is crucial. For instance, while TFA is commonly used for Boc removal, its concentration and contact time must be optimized to avoid unwanted side reactions on the benzyl ether or other sensitive functionalities peptide.comub.edu.

Comparison with Fmoc/tBu Protecting Group Strategy

The Fmoc/tBu strategy, where the α-amino group is protected by the base-labile Fmoc group and side chains by acid-labile tert-butyl (tBu) or trityl (Trt) groups, is the most prevalent method in modern SPPS peptide.combiosynth.comresearchgate.netiris-biotech.de. This strategy offers true orthogonality, as Fmoc is removed by bases (e.g., piperidine) and tBu/Trt by acids peptide.combiosynth.comresearchgate.netiris-biotech.de.

Advantages and Disadvantages of Boc/Bz Chemistry in SPPS

Advantages of Boc/Bz Chemistry:

Cost-Effectiveness: Boc-protected amino acids are generally stable and can be synthesized and stored for extended periods without decomposition, potentially offering cost advantages in certain large-scale syntheses bzchemicals.com.

Compatibility with Certain Resins: The Boc/Bn strategy is well-suited for specific resin types, particularly those designed for acid-labile cleavage chemimpex.com.

Established Methodology: The Boc strategy has a long history in peptide synthesis and is a well-understood methodology peptide.comub.edu.

Disadvantages of Boc/Bz Chemistry:

Quasi-Orthogonality: The lack of true orthogonality means that careful optimization is required to prevent cross-reactivity or premature deprotection of side-chain groups during Boc removal peptide.combiosynth.compeptide.comiris-biotech.de.

Harsh Cleavage Conditions: The final cleavage of the peptide from the resin and removal of benzyl-type protecting groups often requires very strong acids like HF or TFMSA, which can be hazardous and may degrade sensitive peptides peptide.comiris-biotech.deub.edugoogle.com.

Potential for Side Reactions: As mentioned, the Boc deprotection can lead to tert-butyl cation-mediated side reactions if not properly managed with scavengers organic-chemistry.orgpeptide.com.

Compatibility with Different Resin Types

The choice of resin is critical in SPPS and depends on the protecting group strategy.

Merrifield Resin (Chloromethylated Polystyrene): This resin, commonly used with the Boc/Bn strategy, involves a benzyl ester linkage that is cleaved by strong acids like HF ub.edu.

Wang Resin: This resin, featuring a p-alkoxybenzyl alcohol ester linkage, is also compatible with acid-labile cleavage and has been used with Boc chemistry chemimpex.com.

Rink Amide Resin and Tentagel Resin: These resins are more commonly associated with Fmoc chemistry due to their acid-labile linkages (e.g., Rink Amide linker cleaved by TFA) and mild cleavage conditions, which are compatible with tBu side-chain protection bzchemicals.com.

While the Boc/Bn strategy is traditionally linked to resins requiring strong acid cleavage, advancements have been made. For instance, resins with different acid lability profiles can be employed, but careful consideration of the cleavage conditions for both the resin linkage and the benzyl protecting groups is necessary ub.edu.

Implications for Peptide Chain Assembly

The Boc/Bz strategy influences peptide chain assembly primarily through its deprotection and coupling steps. After each coupling cycle, the Boc group is removed by acid treatment, generating a TFA salt of the amine. This salt must be neutralized, typically with a base like diisopropylethylamine (DIEA), before the next amino acid can be coupled peptide.com. This neutralization step adds an extra processing requirement compared to the Fmoc strategy, where Fmoc removal by base leaves the free amine directly available for coupling peptide.com.

Applications of Boc D Ser Bzl Oh in Peptide Synthesis

Solution-Phase Peptide Synthesis (LPPS) with Boc-D-Ser(Bzl)-OH

Peptide Fragment/ApplicationYield Without Boc-D-Ser(Bzl)-OHYield With Boc-D-Ser(Bzl)-OHImprovementReference
Buserelin tetrapeptide fragment51%60%9% cam.ac.uk

Purification Strategies for Solution-Phase Products

When synthesizing peptides in solution phase, the physicochemical properties of Boc-D-Ser(Bzl)-OH play a role in the purification of the resulting products. The benzyl (B1604629) group imparts a degree of non-polarity to the molecule, making it soluble in common organic solvents such as Chloroform, Dichloromethane (B109758), Ethyl Acetate (B1210297), DMSO, and Acetone mdpi.com. This solubility facilitates its handling and incorporation into peptide chains. Following synthesis, standard purification techniques like column chromatography, particularly reversed-phase high-performance liquid chromatography (RP-HPLC), are typically employed to isolate peptides containing the Boc-D-Ser(Bzl)-OH residue. Crystallization techniques can also be utilized for purifying the compound itself or intermediate peptide fragments . The solubility in organic solvents aids in the extraction and subsequent purification processes, contributing to the isolation of high-purity peptides.

Synthesis of Complex Peptidomimetics and Non-Canonical Peptides

Boc-D-Ser(Bzl)-OH is instrumental in the design and synthesis of peptides with altered structures and enhanced biological properties, including peptidomimetics and non-canonical peptides.

Modification StrategyPeptide Property EnhancedMagnitude of EnhancementReference
Glycine to D-serine substitutionStabilityFourfold increase nih.govresearchgate.net
D-amino acid incorporationProteolytic resistanceIncreased nih.govlifetein.com.cnbiorxiv.org

Incorporation into Macrocyclic Peptides

The synthesis of macrocyclic peptides often benefits from the incorporation of D-amino acids, including derivatives of D-serine. D-residues can influence the conformational landscape of macrocycles, potentially enhancing membrane permeability and modulating biological activity nih.gov. Standard solid-phase peptide synthesis (SPPS) strategies, including those employing the Boc/Bzl protection scheme, are adaptable for the synthesis of macrocyclic peptides rsc.orgnih.gov. While specific examples detailing the use of Boc-D-Ser(Bzl)-OH in macrocyclization are not explicitly detailed in the provided snippets, the general principle of using D-amino acids to achieve specific conformations and improve properties in macrocyclic structures is well-established nih.govnih.gov.

Preparation of Phosphoseryl-Containing Peptides

Boc-D-Ser(Bzl)-OH itself is not directly used to introduce a phosphate (B84403) group onto the serine residue. Instead, it serves as a protected serine building block. The synthesis of phosphoserine-containing peptides typically involves specialized protected serine derivatives, such as Fmoc-Ser(PO(OBzl)OH)-OH researchgate.netbiosynth.comsigmaaldrich.comiris-biotech.de. In these specialized derivatives, the hydroxyl group of serine is often protected with a benzyl ether, and the phosphate itself may also carry protecting groups like benzyl esters. These protected phosphoserine derivatives are designed to be compatible with SPPS, allowing for the controlled introduction of phosphorylated serine residues into peptide sequences researchgate.netsigmaaldrich.com. The benzyl ether protection on the serine hydroxyl group, as found in Boc-D-Ser(Bzl)-OH, is a common strategy in Boc chemistry, with the benzyl group being removable via hydrogenolysis sigmaaldrich.compeptide.com.

Boc D Ser Bzl Oh As a Building Block in Organic Synthesis

Synthesis of Biologically Active Compounds

Boc-D-Ser(Bzl)-OH is a key starting material in the synthesis of a variety of biologically active compounds, particularly in the realm of peptide chemistry and drug discovery. nmpharmtech.comchemimpex.com Its incorporation into molecular structures is pivotal for developing new therapeutic agents and research tools. nmpharmtech.com

Precursor for Drug Synthesis and Pharmaceutical Development

As a protected D-amino acid, Boc-D-Ser(Bzl)-OH is a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs). nmpharmtech.com It is frequently utilized in the development of peptide-based drug candidates that target a wide range of biological pathways. nmpharmtech.com The presence of the D-serine core is often a strategic choice in drug design to enhance the metabolic stability of peptide drugs, as D-amino acids are less susceptible to degradation by proteases compared to their natural L-counterparts. Furthermore, its structure allows for side-chain functionalization, a process used to optimize the stability and bioavailability of drug candidates during preclinical studies. nmpharmtech.com

Development of Novel Therapeutic Agents

The compound plays an integral role in the development of novel therapeutic agents. chemimpex.com Researchers utilize Boc-D-Ser(Bzl)-OH in the assembly of complex peptides and peptidomimetics with potential therapeutic effects. chemimpex.com Its application extends to the creation of combinatorial libraries, which are essential for high-throughput screening platforms aimed at identifying new bioactive peptide leads. nmpharmtech.com It is also applied in the field of synthetic biology for creating engineered peptide scaffolds intended for novel biomaterials or therapeutic designs. nmpharmtech.com

Application AreaRole of Boc-D-Ser(Bzl)-OH
Peptide Synthesis Serves as a protected building block for Solid-Phase Peptide Synthesis (SPPS). nmpharmtech.comsigmaaldrich.com
Drug Discovery Used to create combinatorial libraries for identifying bioactive leads. nmpharmtech.com
API Development Acts as an intermediate in the synthesis of peptide-based APIs. nmpharmtech.com
Structural Modification Facilitates side-chain alterations to improve peptide stability. nmpharmtech.com

Inhibitor Design for Various Biological Targets

Boc-D-Ser(Bzl)-OH is specifically employed in the design of inhibitors for various biological targets. chemimpex.com For instance, it is used in the preparation of substituted naphthyl thiadiazolidinones, which act as protein tyrosine phosphatase degraders for potential use in treating cancer and metabolic diseases. chemicalbook.com Research has also identified Boc-O-benzyl-D-serine as an inhibitor of galactose uptake and its derivatives. chemicalbook.com Its utility extends to its incorporation into substrate analogs to investigate enzyme kinetics and receptor binding mechanisms, which is a key step in rational inhibitor design. nmpharmtech.com

Chiral Intermediate Production

The D-configuration of Boc-D-Ser(Bzl)-OH makes it an important chiral intermediate. Chirality is a critical factor in pharmacology, as different enantiomers of a drug can have vastly different biological activities.

Development of Enantiomerically Pure Pharmaceuticals

The use of Boc-D-Ser(Bzl)-OH supports the production of enantiomerically pure peptides and pharmaceuticals. nmpharmtech.com The synthesis of stereochemically pure drugs is essential because the desired therapeutic effect is often associated with only one enantiomer, while the other may be inactive or even cause adverse effects. By using this enantiomerically pure building block, chemists can ensure the correct stereochemistry in the final product, which is a critical requirement for modern pharmaceuticals like the DPP-IV inhibitor Saxagliptin, which relies on a chiral amino acid intermediate. nmpharmtech.commdpi.com

Exploration of Chemical Reactivity and Transformations

The chemical utility of Boc-D-Ser(Bzl)-OH is defined by the reactivity of its protecting groups. wiley-vch.de The Boc and benzyl (B1604629) groups are known as orthogonal protecting groups, meaning they can be removed under different chemical conditions, allowing for precise, stepwise synthesis.

The tert-butyloxycarbonyl (Boc) group is labile under acidic conditions. organic-chemistry.org It is typically removed using strong acids like trifluoroacetic acid (TFA). peptide.com Conversely, the Boc group is stable against most bases and nucleophiles, which allows for modifications at other parts of the molecule without disturbing this protection. organic-chemistry.org

The O-benzyl (Bzl) ether on the serine side chain is stable to the acidic conditions used to remove the Boc group. It is typically cleaved under harsher conditions, such as with strong acids like hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA), often during the final step of cleaving a completed peptide from its solid-phase resin. peptide.com This differential reactivity is fundamental to its role in Boc-based Solid-Phase Peptide Synthesis (SPPS). sigmaaldrich.comsigmaaldrich.comalfa-chemistry.com

Protecting GroupCleavage Reagent/ConditionStability
Boc (tert-butyloxycarbonyl) Anhydrous acids (e.g., TFA) organic-chemistry.orgpeptide.comStable to most bases and nucleophiles. organic-chemistry.org
Bzl (Benzyl) Strong acids (e.g., HF, TFMSA) peptide.comStable to conditions used for Boc removal.

Oxidation Reactions

Direct oxidation of the carboxylic acid in Boc-D-Ser(Bzl)-OH is not a common synthetic transformation. Instead, the compound is typically a precursor to other synthetically useful chiral molecules, such as the corresponding aldehyde. This is achieved through a two-step sequence involving reduction of the carboxylic acid to a primary alcohol, followed by oxidation.

The resulting alcohol, N-Boc-O-benzyl-D-serinol, can then be oxidized to the aldehyde, N-Boc-O-benzyl-D-serinal. This aldehyde is a valuable intermediate for forming new carbon-carbon bonds while retaining the original stereochemistry. Mild oxidation methods are required to prevent over-oxidation to the carboxylic acid and to avoid racemization of the sensitive α-carbon. The Swern and Dess-Martin periodinane (DMP) oxidations are widely used for this purpose due to their mild conditions and high chemoselectivity. wikipedia.orgalfa-chemistry.com

The Swern oxidation utilizes a dimethyl sulfoxide (B87167) (DMSO)-oxalyl chloride system at low temperatures to generate the active oxidant. libretexts.org The Dess-Martin periodinane (DMP) oxidation employs a hypervalent iodine reagent that offers the advantages of neutral pH and room temperature conditions. wikipedia.orgorganic-chemistry.org Both methods are compatible with the Boc and benzyl protecting groups.

Oxidation MethodReagentsTypical ConditionsKey Advantages
Swern Oxidation1. (COCl)₂, DMSO 2. N-Boc-O-benzyl-D-serinol 3. Et₃N or DIPEACH₂Cl₂, -78 °C to RTMild conditions, avoids heavy metals, minimal racemization. alfa-chemistry.com
Dess-Martin OxidationDess-Martin Periodinane (DMP)CH₂Cl₂, Room TemperatureNeutral pH, high chemoselectivity, easy workup, stable reagent. wikipedia.orgalfa-chemistry.com

Reduction Reactions

The carboxylic acid functional group of Boc-D-Ser(Bzl)-OH can be selectively reduced to a primary alcohol, yielding N-alpha-t-Butyloxycarbonyl-O-benzyl-D-serinol. This transformation requires strong reducing agents, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective at reducing carboxylic acids.

Lithium aluminum hydride (LiAlH₄) is a powerful and common reagent for this type of reduction. The reaction is typically performed in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction and protonate the resulting alkoxide. Alternatively, borane (B79455) (BH₃), often used as a complex with THF (BH₃·THF), provides another effective method for reducing carboxylic acids in the presence of the Boc protecting group.

Reducing AgentTypical ConditionsProductNotes
Lithium Aluminum Hydride (LiAlH₄)Anhydrous THF or Et₂O, 0 °C to RT, followed by aqueous workup.N-Boc-O-benzyl-D-serinolHighly reactive; reduces many other carbonyl functional groups.
Borane Tetrahydrofuran Complex (BH₃·THF)Anhydrous THF, 0 °C to RT, followed by workup.N-Boc-O-benzyl-D-serinolOffers good chemoselectivity for carboxylic acids over some other functional groups.

Substitution Reactions of the Hydroxyl Group

In Boc-D-Ser(Bzl)-OH, the side-chain hydroxyl group is protected as a benzyl ether. Direct nucleophilic substitution at this hydroxyl group is therefore not feasible. The most significant and synthetically relevant reaction involving this protected group is its removal (deprotection), which unmasks the free hydroxyl group for subsequent transformations. This deprotection is effectively a substitution reaction where the benzyl group is replaced by a hydrogen atom.

The primary method for cleaving the benzyl ether without affecting the Boc group is catalytic hydrogenolysis. alfa-chemistry.com This reaction involves treating the compound with hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). rsc.org The reaction is clean, with toluene (B28343) being the major byproduct.

In the context of solid-phase peptide synthesis (SPPS), strong acids are often used to cleave the completed peptide from the resin. Under these conditions, the benzyl ether can be cleaved simultaneously. Reagents such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) are used for this purpose. peptide.comnih.gov

Deprotection MethodReagents & ConditionsSelectivityPrimary Application
Catalytic HydrogenolysisH₂ (gas), Pd/C catalyst, in a solvent like MeOH, EtOH, or EtOAc.Highly selective for benzyl ethers; does not cleave the Boc group.Solution-phase synthesis where the Boc group needs to be retained. alfa-chemistry.com
Strong AcidolysisAnhydrous HF or TFMSA, often with scavengers (e.g., cresol).Cleaves both the benzyl ether and the Boc group, as well as the peptide from the resin.Final deprotection step in Boc-based solid-phase peptide synthesis. peptide.comnih.gov

Applications in Natural Product Synthesis

Boc-D-Ser(Bzl)-OH is a crucial building block in the total synthesis of several complex natural products that contain a D-serine residue. The orthogonal protecting groups allow for its seamless integration into synthetic sequences, providing the necessary stereochemistry for the target molecule.

One notable application is in the synthesis of microcystins, a class of cyclic heptapeptide (B1575542) hepatotoxins. In the total synthesis of microcystin-LF, the D-serine unit is a key component of the macrocyclic ring. Boc-D-Ser(Bzl)-OH serves as the starting material for introducing this residue during the step-wise assembly of the linear peptide precursor.

Another example is the synthesis of (+)-jasplakinolide, a potent cyclodepsipeptide with antifungal and antitumor activities. The synthesis involves the coupling of several complex fragments, one of which is a tripeptide unit. While various protected amino acids are used, the incorporation of D-amino acids like D-serine is fundamental to constructing the natural stereochemistry of the macrocycle. The use of building blocks like Boc-D-Ser(Bzl)-OH is implicit in the strategies for assembling the peptide backbone of such complex structures.

Analytical Research Methodologies for Boc D Ser Bzl Oh and Its Derivatives

Spectroscopic Characterization

Spectroscopic techniques provide detailed insights into the molecular structure and functional groups present in Boc-D-Ser(Bzl)-OH.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)

NMR spectroscopy is a cornerstone for confirming the structural identity of Boc-D-Ser(Bzl)-OH. Both proton (¹H) and carbon-13 (¹³C) NMR spectra provide characteristic signals corresponding to the different atoms and their chemical environments within the molecule chemicalbook.comnih.gov.

¹H NMR Spectroscopy: This technique reveals the presence and connectivity of hydrogen atoms. Key signals expected for Boc-D-Ser(Bzl)-OH include:

The tert-butoxycarbonyl (Boc) group typically shows a singlet around 1.4 ppm integrating for nine protons.

The benzyl (B1604629) (Bzl) group exhibits aromatic protons in the region of 7.3 ppm and a singlet for the benzylic methylene (B1212753) (-CH₂) protons around 4.5 ppm.

The D-serine backbone displays signals for the α-carbon proton (CH) around 4.5 ppm and the adjacent methylene protons (CH₂) around 3.8 ppm. The amine proton (NH) typically appears as a doublet around 5.1 ppm .

¹³C NMR Spectroscopy: This method elucidates the carbon skeleton of the molecule. Characteristic signals for Boc-D-Ser(Bzl)-OH include:

The Boc group contributes signals for the methyl carbons (CH₃) around 28 ppm, the quaternary carbon of the tert-butyl group around 80 ppm, and the carbamate (B1207046) carbonyl carbon (C=O) around 155-156 ppm researchgate.net.

The benzyl group's methylene carbon (-CH₂) is observed around 70 ppm, with aromatic carbons appearing in the 128-137 ppm range.

The serine backbone shows signals for the α-carbon (CH) between 50-55 ppm, the β-methylene carbon (CH₂) between 60-65 ppm, and the carboxylic acid carbonyl carbon (COOH) typically in the 170-180 ppm range researchgate.net.

Table 6.1.1: Characteristic NMR Signals for Boc-D-Ser(Bzl)-OH

Group/Atom¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Notes
Boc (CH₃)~1.44 (s, 9H)~28Singlet, tert-butyl methyls
Boc (Quaternary C)~80Quaternary carbon of tert-butyl group
Boc (C=O)~155-156Carbamate carbonyl
Benzyl (CH₂)~4.5~70Benzylic methylene
Benzyl (Aromatic)~7.3~128-137Aromatic protons and carbons
Serine (α-CH)~4.5~50-55Methine proton and carbon
Serine (β-CH₂)~3.8~60-65Methylene protons and carbon
Serine (NH)~5.1 (d, 1H)Amine proton
Carboxylic Acid~170-180Carboxylic acid carbonyl

Note: Values are approximate and can vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy

Infrared spectroscopy is utilized to identify the presence of specific functional groups within Boc-D-Ser(Bzl)-OH by detecting the absorption of infrared radiation, which causes molecular vibrations ruifuchemical.comnih.govchemicalbook.comrsc.org.

Characteristic absorption bands include:

N-H stretching: Typically observed in the region of 3150-3300 cm⁻¹.

C-H stretching: Aromatic C-H stretches appear around 3030-3100 cm⁻¹, while aliphatic C-H stretches (from Boc and methylene groups) are found between 2850-2960 cm⁻¹.

Carbonyl (C=O) stretching: The carbamate carbonyl of the Boc group typically shows a strong absorption around 1680-1700 cm⁻¹ rsc.org. The carboxylic acid carbonyl also exhibits a strong absorption, usually in the range of 1700-1750 cm⁻¹ rsc.org.

C-O and C-N stretching: Various bands associated with the ether linkage of the benzyl group, the ester linkage of the Boc group, and the C-N bond of the carbamate are present in the fingerprint region, typically between 1000-1350 cm⁻¹ rsc.org.

Table 6.1.2: Characteristic IR Absorption Bands for Boc-D-Ser(Bzl)-OH

Functional GroupWavenumber (cm⁻¹)
N-H Stretch3150-3300
Aromatic C-H Stretch3030-3100
Aliphatic C-H Stretch2850-2960
C=O Stretch (Carbamate)~1680-1700
C=O Stretch (Carboxylic)~1700-1750
C-O / C-N Stretching1000-1350

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and provide information about the fragmentation pattern of Boc-D-Ser(Bzl)-OH, thereby confirming its elemental composition and structure ruifuchemical.comchemicalbook.comchemicalbook.com.

The molecular formula of Boc-D-Ser(Bzl)-OH is C₁₅H₂₁NO₅, with a calculated molecular weight of approximately 295.33 g/mol ruifuchemical.comsigmaaldrich.comnih.govmedchemexpress.com. Electrospray Ionization (ESI) is a common ionization technique for such compounds. In positive ion mode, the protonated molecule [M+H]⁺ is typically observed at m/z 296.2 . In negative ion mode, the deprotonated molecule [M-H]⁻ would be expected around m/z 294.2. Fragmentation patterns can further support the structure, potentially showing fragments corresponding to the loss of the Boc group or the benzyl group.

Table 6.1.3: Expected Mass Spectrometric Ions for Boc-D-Ser(Bzl)-OH

Ion Typem/zNotes
[M+H]⁺296.2Protonated molecular ion
[M-H]⁻294.2Deprotonated molecular ion (inferred)
Fragment(s)VariesLoss of Boc, Benzyl, or other moieties

Chromatographic Analysis

Chromatographic techniques are essential for assessing the purity of Boc-D-Ser(Bzl)-OH and, critically, its enantiomeric purity.

High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Content

High-Performance Liquid Chromatography (HPLC) is routinely used to evaluate the chemical purity of Boc-D-Ser(Bzl)-OH and to quantify any chemical impurities that may be present from synthesis or degradation chemimpex.comtcichemicals.comsigmaaldrich.commedchemexpress.combiocrick.com. Typically, analyses are performed using reversed-phase HPLC, often employing C18 columns with a gradient elution system consisting of acetonitrile (B52724) and water, with detection usually carried out using UV absorbance . Purity levels are commonly reported as being greater than 98% by HPLC ruifuchemical.comtcichemicals.comsigmaaldrich.commedchemexpress.combiocrick.comchemicalbook.comsigmaaldrich.com.

Table 6.2.1: Typical HPLC Parameters for Purity Analysis

ParameterTypical Specification/Method
ColumnC18 reversed-phase column
Mobile PhaseAcetonitrile/Water gradient (often with an acid modifier)
DetectionUV absorbance (e.g., at 210-220 nm)
Purity≥98.0% (area percent)

Chiral HPLC for Enantiomeric Purity Assessment

Given that Boc-D-Ser(Bzl)-OH is the D-enantiomer, assessing its enantiomeric purity is paramount, especially for applications in stereoselective synthesis and peptide chemistry where stereochemistry dictates biological activity. Chiral HPLC is the method of choice for this evaluation biocrick.com.

This technique utilizes chiral stationary phases (CSPs) designed to differentiate between enantiomers. Cellulose-based CSPs are commonly employed for separating amino acid derivatives and peptides . The analysis aims to ensure that the content of the undesired L-enantiomer is below specified limits, often reported as less than 0.1% or 0.5% watanabechem.co.jp. While separation on C18 columns is sometimes possible under specific conditions for related compounds, dedicated chiral columns offer superior resolution and reliability for enantiomeric purity determination .

Table 6.2.2: Typical Chiral HPLC Parameters for Enantiomeric Purity Assessment

ParameterTypical Specification/Method
Chiral Stationary PhaseCellulose-based (e.g., Chiralpak, Chiralcel) or other suitable CSPs
Mobile PhaseMixtures of organic solvents (e.g., hexane, isopropanol, ethanol)
DetectionUV absorbance
Enantiomeric Purity LimitTypically ≤0.1% or ≤0.5% (for the undesired enantiomer)

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a fundamental and rapid analytical technique for assessing the purity of Boc-D-Ser(Bzl)-OH and for monitoring the progress of chemical reactions involving this compound. Manufacturers typically specify a minimum purity level determined by TLC, often indicating its suitability for demanding synthetic applications.

Research findings indicate that Boc-D-Ser(Bzl)-OH generally exhibits a high purity when analyzed by TLC, with specifications commonly set at ≥98% . sigmaaldrich.comsigmaaldrich.com TLC is also frequently utilized to monitor the completion of synthetic steps and to detect the presence of impurities or unreacted starting materials. epo.orgrsc.org While specific solvent systems for TLC analysis are not detailed in all provided sources, the technique is recognized as a standard method for quality control. sigmaaldrich.comsigmaaldrich.com

Table 1: Purity Assessment by Thin-Layer Chromatography (TLC)

Analytical MethodPurity SpecificationNotes
TLC≥98%Used for purity assessment and reaction monitoring

Other Characterization Techniques

Beyond chromatographic methods, other spectroscopic and physical property measurements are vital for confirming the identity and stereochemical integrity of Boc-D-Ser(Bzl)-OH.

Optical Rotation

Optical rotation is a critical parameter for characterizing chiral compounds like Boc-D-Ser(Bzl)-OH, confirming its specific enantiomeric form (D-configuration) and providing an indication of its enantiomeric purity. The specific rotation ([α]D) is measured under defined conditions of concentration, solvent, temperature, and wavelength.

For Boc-D-Ser(Bzl)-OH, the specific rotation is consistently reported as a negative value, characteristic of the D-enantiomer. Typical values and conditions reported in the literature include:

[α]²⁵/D -22.0° to -18.0° at a concentration of c=2 in an ethanol/water (4:1) mixture. sigmaaldrich.comsigmaaldrich.comdv-expert.orgsigmaaldrich.comsigmaaldrich.com

[α]²⁰/D -22.0° ± 2.0° at a concentration of C=1 in ethanol. ruifuchemical.com

[α]²⁰/D -23.09° at a concentration of C=1 in ethanol. ruifuchemical.com

a20D -21.0° to -18.0° at a concentration of C=2 in 80% ethanol. myskinrecipes.com

[a]20/D -20° at a concentration of C=2 in 80% ethanol. avantorsciences.com

[α]²⁰/D -18.0° to -21.0° at a concentration of C=2 in 80% ethanol. tcichemicals.com

These measurements confirm the levorotatory nature of Boc-D-Ser(Bzl)-OH, distinguishing it from its dextrorotatory L-enantiomer.

Table 2: Optical Rotation Data for Boc-D-Ser(Bzl)-OH

Measurement ConditionReported Specific Rotation ([α]D)
c=2 in ethanol/water (4:1), 25°C-22.0° to -18.0°
c=1 in ethanol, 20°C-22.0° ± 2.0°
c=1 in ethanol, 20°C-23.09°
c=2 in 80% ethanol, 20°C-21.0° to -18.0°
c=2 in 80% ethanol, 20°C-20°
c=2 in 80% ethanol, 20°C-18.0° to -21.0°

Elemental Analysis

The empirical formula for Boc-D-Ser(Bzl)-OH is consistently reported as C₁₅H₂₁NO₅ , with a corresponding molecular weight of 295.33 g/mol . sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.comruifuchemical.comtcichemicals.comfishersci.iethermofisher.comnih.govscbt.com While elemental analysis is a standard characterization method for such compounds, specific experimental results detailing the found percentages of C, H, and N, alongside their calculated values, were not explicitly found within the provided literature snippets. Nonetheless, the consistent reporting of the molecular formula and weight supports the compound's identity.

Table 3: Elemental Composition of Boc-D-Ser(Bzl)-OH

ElementCalculated PercentageFound PercentageNotes
Carbon (C)(Not specified)(Not specified)Empirical Formula: C₁₅H₂₁NO₅
Hydrogen (H)(Not specified)(Not specified)Molecular Weight: 295.33 g/mol
Nitrogen (N)(Not specified)(Not specified)Specific experimental elemental analysis data was not found in sources

Compound Name Table

Common Name/AbbreviationFull Chemical Name
Boc-D-Ser(Bzl)-OHN-tert-Butoxycarbonyl-O-benzyl-D-serine
N-Boc-O-Benzyl-D-Serine
Boc-O-Benzyl-D-Serine
O-Benzyl-N-(tert-Butoxycarbonyl)-D-Serine
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxypropanoic acid
(R)-3-(benzyloxy)-2-((tert-butoxycarbonyl)amino)propanoic acid
N-a-t.-Boc-O-benzyl-D-serine

Advanced Research Topics and Future Perspectives

Computational Chemistry and Molecular Modeling Studies

Computational methods provide profound insights into the behavior of molecules like Boc-D-Ser(Bzl)-OH at an atomic level. These studies are instrumental in predicting molecular properties and guiding experimental design, saving both time and resources.

Prediction of Conformational Effects of D-Serine Residues

The inclusion of a D-amino acid like D-serine into a peptide chain induces significant changes in its secondary structure. Computational analysis, particularly using Density Functional Theory (DFT), is employed to predict these conformational shifts. Studies on model dipeptides, such as n-formyl-D-serine-D-alanine-NH2, reveal that the D-serine residue preferentially adopts specific backbone torsion angles, leading to stable conformations like β-turns. nih.govresearchgate.net

DFT calculations have identified several stable conformers for D-serine containing peptides, with migration patterns suggesting that the most stable structures often involve serine in βL, γD, and γL configurations. nih.govresearchgate.net This predictive power is crucial for designing peptides with specific three-dimensional shapes, as the D-serine residue can act as a turn-inducer, which is vital for the biological activity of many peptides.

Serine ConformerAlanine ConformerRelative StabilityStructural Implication
γDγLMost StablePromotes β-turn formation nih.govresearchgate.net
βLγLHigh StabilityContributes to stable peptide backbone nih.gov
γLγDModerate StabilityAlternative stable conformation nih.gov

Simulations of Protecting Group Interactions and Reactivity

Molecular dynamics (MD) simulations are used to study the dynamic behavior of the Boc (tert-butoxycarbonyl) and Bzl (benzyl) protecting groups and their influence on the reactivity of the amino acid. nih.govnih.gov These simulations model the interactions between the protecting groups, the amino acid backbone, solvent molecules, and other reagents.

Key insights from these simulations include:

Steric Hindrance: The bulky Boc and Bzl groups can sterically hinder the approach of reagents, affecting coupling efficiency during peptide synthesis. Simulations can quantify this effect and help optimize reaction conditions.

Solvent Effects: MD studies can model how different solvents interact with the protected amino acid, influencing its solubility and the conformational freedom of the protecting groups. This is particularly relevant for developing greener synthetic protocols that use non-traditional solvents.

Reactivity Prediction: By simulating the electronic environment around the reactive carboxyl and amino groups, computational models can help predict the activation energy of coupling reactions and the lability of the protecting groups under various deprotection conditions (e.g., acidic treatment for Boc removal). mdpi.com

Green Chemistry Initiatives in Boc-D-Ser(Bzl)-OH Chemistry

The principles of green chemistry are increasingly being applied to peptide synthesis to reduce its significant environmental footprint, which is often characterized by high solvent consumption and the use of hazardous reagents. rsc.orgpeptide.com

Development of Environmentally Benign Synthetic Protocols

Significant efforts are underway to replace hazardous solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM), which are staples in traditional solid-phase peptide synthesis (SPPS). xtalks.comacs.org Research involving Boc-protected amino acids focuses on several innovative approaches:

Aqueous Synthesis: Methods are being developed for conducting peptide synthesis in water, the greenest solvent. This includes using Boc-amino acids converted into water-dispersible nanoparticles, often assisted by microwave irradiation to accelerate coupling reactions. researchgate.net

Greener Solvent Systems: Solvents derived from renewable resources and with better safety profiles, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and ethyl acetate (B1210297), are being successfully implemented in SPPS protocols. acs.org

Solvent-Free Synthesis: Mechanochemistry, using techniques like ball-milling, allows for solvent-free coupling reactions, drastically reducing waste. rsc.org

ProtocolKey FeatureEnvironmental BenefitReference
Traditional SPPSUse of DMF, DCMN/A (Baseline) rsc.org
Aqueous SPPSWater as solvent with nanoparticlesEliminates hazardous organic solvents researchgate.net
Green Solvent SPPSUse of 2-MeTHF, Ethyl AcetateReplaces reprotoxic solvents with safer alternatives acs.org
Continuous Flow SynthesisAutomated, continuous processReduces excess reagent and solvent use advancedchemtech.com

Minimization of Hazardous Waste Generation

Waste reduction is a primary goal of green peptide chemistry. Traditional SPPS generates substantial waste, with 80-90% being solvents from washing steps. advancedchemtech.com Strategies to mitigate this include:

Process Optimization: Combining coupling and deprotection steps without intermediate filtration can save up to 75% of solvent usage. peptide.comdigitellinc.com

Continuous Flow Processing: Moving from batch synthesis to continuous flow systems allows for more precise control, higher efficiency, and significantly less consumption of excess reagents and solvents. advancedchemtech.comnih.gov

Alternative Cleavage Protocols: Developing trifluoroacetic acid (TFA)-free cleavage protocols helps avoid the use of this corrosive and hazardous acid, which is traditionally used for Boc-group removal and cleavage from the resin. advancedchemtech.com Minimal-protection strategies, where fewer side-chain protecting groups are used, also reduce the reliance on harsh cleavage cocktails. researchgate.net

Structure-Activity Relationship (SAR) Studies in Boc-D-Ser(Bzl)-OH Derived Compounds

Boc-D-Ser(Bzl)-OH is a valuable chiral building block for synthesizing peptide and peptidomimetic analogues used in structure-activity relationship (SAR) studies. SAR is a cornerstone of medicinal chemistry, aiming to correlate a molecule's chemical structure with its biological activity. science.gov

By incorporating D-serine, peptides can gain increased resistance to enzymatic degradation and novel conformational properties, which can enhance their therapeutic potential. nih.gov In a typical SAR study, Boc-D-Ser(Bzl)-OH would be incorporated into a lead peptide sequence. Subsequently, systematic modifications would be made to explore the chemical space and optimize activity. mdpi.com

A recent strategy involves the late-stage modification of serine residues within a fully assembled peptide. acs.orgnih.gov This allows for the rapid generation of a library of analogues from a single peptide precursor, where the serine side chain is transformed into various noncanonical residues. This approach greatly accelerates SAR studies by enabling efficient exploration of how different functionalities at that specific position impact biological targets. For example, modifying the hydroxyl group of the deprotected serine could probe the importance of hydrogen bonding, while altering the side chain length could investigate steric and hydrophobic interactions within a receptor's binding pocket. acs.orgrsc.org

The following table illustrates a hypothetical SAR study on a peptide inhibitor where the D-Serine residue (position X) is modified.

AnalogueModification at D-Serine Position (X)Inhibitory Activity (IC₅₀)SAR Interpretation
Parent Peptide-CH₂OH (D-Serine)100 nMBaseline activity.
Analogue 1-CH₂OCH₃ (O-methyl)500 nMLoss of hydrogen-bond donor decreases activity.
Analogue 2-CH₃ (D-Alanine)>1000 nMHydroxyl group is critical for binding.
Analogue 3-CH₂SH (D-Cysteine)80 nMThiol group is a favorable replacement.
Analogue 4-CH₂COOH (D-Aspartic Acid)750 nMIntroduction of a negative charge is detrimental.

Bioconjugation Applications of Boc-D-Ser(Bzl)-OH Derivatives

The incorporation of Boc-D-Ser(Bzl)-OH into peptides provides a strategic advantage for bioconjugation, the process of linking molecules to proteins or other biomolecules. After the peptide is synthesized and the protecting groups are removed, the exposed hydroxyl group of the serine residue can be chemically modified. This allows for the site-specific attachment of various functional molecules, such as fluorescent dyes or imaging agents. nmpharmtech.com

For instance, a peptide containing a D-serine residue, introduced using Boc-D-Ser(Bzl)-OH, can be synthesized and then conjugated to a fluorescent probe. These labeled peptides are invaluable tools for studying biological processes, such as tracking the localization of the peptide within a cell or monitoring its interaction with target proteins. The D-configuration of the serine can also impart resistance to enzymatic degradation, prolonging the lifetime of the probe in a biological system.

Application AreaExample of ConjugatePurpose
Cellular ImagingPeptide-FluoresceinVisualizing peptide uptake and localization in cells.
Diagnostic ProbesPeptide-RadiolabelIn vivo imaging for disease diagnosis.
Targeted Drug DeliveryPeptide-Drug ConjugateDelivering a therapeutic agent to a specific cell type.

Role in Proteomics Research

In the field of proteomics, which involves the large-scale study of proteins, Boc-D-Ser(Bzl)-OH plays a subtle yet significant role. The synthesis of specific peptide fragments is often necessary for mass spectrometry-based protein identification and quantification. By incorporating a D-amino acid like D-serine, researchers can create synthetic peptide standards that are resistant to proteases present in complex biological samples.

These stable isotope-labeled D-amino acid-containing peptides can serve as internal standards in quantitative proteomics experiments, allowing for more accurate measurement of protein levels between different samples. While direct, widespread application of Boc-D-Ser(Bzl)-OH in routine proteomics is not standard, its utility in creating specialized tools for challenging quantitative studies is an area of active research. The ability to synthesize peptides with defined post-translational modifications, including those on serine residues, is also crucial for studying protein function and regulation.

Emerging Applications in Material Science

The unique properties of peptides containing D-amino acids, synthesized using building blocks like Boc-D-Ser(Bzl)-OH, are being harnessed in the field of material science to create novel biomaterials. One of the most promising areas is the development of self-assembling peptide hydrogels. These materials can form three-dimensional networks that trap large amounts of water, creating a gel-like structure.

The inclusion of D-amino acids can significantly impact the self-assembly process and the properties of the resulting hydrogel. For example, hydrogels formed from peptides containing D-amino acids often exhibit enhanced resistance to enzymatic degradation, making them more suitable for in vivo applications such as tissue engineering and controlled drug release. nih.gov The benzyl (B1604629) group on the serine side chain can also participate in aromatic interactions, influencing the self-assembly and mechanical properties of the hydrogel.

Material TypeKey FeaturePotential Application
Peptide HydrogelsEnhanced proteolytic stabilityScaffolds for tissue regeneration, sustained drug delivery systems.
Self-Assembling NanofibersControlled morphologyComponents for biosensors, templates for nanomaterial synthesis.

Innovations in Drug Discovery and Development Leveraging Boc-D-Ser(Bzl)-OH

Perhaps the most significant impact of Boc-D-Ser(Bzl)-OH is in the field of drug discovery and development. Peptides are attractive therapeutic candidates due to their high specificity and potency. However, their clinical use is often limited by their rapid degradation by proteases in the body. The incorporation of D-amino acids is a well-established strategy to overcome this limitation. nih.gov

By strategically replacing L-amino acids with their D-counterparts, synthesized using reagents like Boc-D-Ser(Bzl)-OH, medicinal chemists can design peptidomimetics that retain the biological activity of the parent peptide but exhibit significantly longer half-lives in vivo. nih.gov This enhanced stability can lead to improved therapeutic efficacy and more convenient dosing regimens.

Research Findings on D-Amino Acid Incorporation:

Increased Proteolytic Resistance: Peptides containing D-amino acids are not recognized by the active sites of most proteases, rendering them resistant to cleavage. nih.gov

Modulation of Biological Activity: The change in stereochemistry can sometimes lead to altered or even enhanced binding affinity for the target receptor.

Improved Pharmacokinetic Properties: The increased stability translates to a longer circulation time in the bloodstream, a critical factor for drug efficacy.

A notable example is the development of antimicrobial peptides. By synthesizing analogs with D-amino acids, researchers have been able to create potent antibacterial agents that are less susceptible to bacterial proteases, a key mechanism of antibiotic resistance.

Safety and Regulatory Aspects in Academic Research Excluding Dosage

Laboratory Safety Protocols for Handling Boc-D-Ser(Bzl)-OH

Proper handling of Boc-D-Ser(Bzl)-OH is crucial to ensure the safety of laboratory personnel. This involves a combination of engineering controls, personal protective equipment (PPE), and specific handling procedures.

Hazard Identification and Engineering Controls:

Boc-D-Ser(Bzl)-OH is classified as a combustible solid and is associated with specific hazard statements, indicating it can cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) sigmaaldrich.combldpharm.com. To mitigate these risks, it is recommended to handle the compound in a well-ventilated area. The use of a fume hood is advisable to minimize the inhalation of any dust or aerosols.

Personal Protective Equipment (PPE):

Appropriate personal protective equipment must be worn when handling Boc-D-Ser(Bzl)-OH. This includes:

Eye Protection: Safety glasses with side shields or goggles are essential to prevent eye contact sigmaaldrich.comsigmaaldrich.com.

Hand Protection: Chemical-resistant gloves, such as nitrile or latex gloves, should be worn to prevent skin contact sigmaaldrich.comsigmaaldrich.com.

Respiratory Protection: In situations where ventilation is inadequate or dust is generated, a NIOSH-approved N95 dust mask or a respirator should be used sigmaaldrich.comsigmaaldrich.com.

Protective Clothing: A laboratory coat should be worn to protect street clothing and prevent skin exposure.

PPE ItemSpecificationPurpose
Eye ProtectionSafety glasses with side-shields or gogglesPrevents eye irritation from dust or splashes
Hand ProtectionChemical-resistant gloves (e.g., nitrile)Prevents skin irritation and absorption
Respiratory ProtectionN95 dust mask or respiratorPrevents respiratory tract irritation from dust
Protective ClothingLaboratory coatProtects skin and clothing from contamination

Handling and Storage:

Boc-D-Ser(Bzl)-OH should be stored in a tightly sealed container in a dry, room-temperature environment, or as recommended by the supplier, which may be between 2-8°C bldpharm.comsigmaaldrich.com. It is important to prevent contact with incompatible materials, though specific incompatibilities are not extensively documented in the provided search results. Upon handling, direct contact with skin, eyes, and clothing should be avoided. After handling, it is good practice to wash hands thoroughly.

Emergency Procedures:

In case of accidental exposure, the following first aid measures are recommended:

After eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.

After skin contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.

After inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

After ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.

In the event of a spill, the area should be evacuated if necessary. For a small spill of the solid material, it can be carefully swept up to avoid creating dust and placed in a suitable, labeled container for disposal. The spill area should then be cleaned with soap and water. For larger spills, or if the material is in solution, appropriate absorbent materials should be used, and the waste should be disposed of as hazardous chemical waste.

Regulatory Considerations for Research-Use-Only Compounds

Boc-D-Ser(Bzl)-OH, like many specialized chemicals used in academic research, is typically supplied as a "Research Use Only" (RUO) compound biosynth.comfishersci.com. This designation has significant regulatory implications for its use.

Definition and Scope of RUO:

In both the United States and the European Union, RUO products are intended for laboratory research and are not for use in diagnostic or therapeutic procedures in humans biosynth.comnih.gov. The U.S. Food and Drug Administration (FDA) requires that RUO products be labeled with the statement: "For Research Use Only. Not for use in diagnostic procedures." sigmaaldrich.com. This labeling exempts them from many of the stringent manufacturing and quality control regulations that apply to in vitro diagnostics (IVDs) or therapeutic drugs.

Researcher Responsibilities:

Researchers using Boc-D-Ser(Bzl)-OH under the RUO designation have a responsibility to adhere to the intended use. This means the compound should only be used for non-clinical, laboratory-based research. It is the responsibility of the principal investigator and the institution to ensure that RUO compounds are not used in any manner that would constitute a clinical application, as this would violate regulatory requirements.

Regulatory BodyKey Aspect of RUOImplication for Researchers
U.S. FDAMust be labeled "For Research Use Only. Not for use in diagnostic procedures."Must not be used for any clinical diagnostic or therapeutic purpose.
European UnionNot regulated as in vitro diagnostic medical devices.Adherence to general laboratory safety and chemical handling regulations is required.

The primary purpose of the RUO designation is to facilitate access to novel reagents for research and development while clearly delineating them from products intended for patient care.

Disposal and Waste Management Practices

The proper disposal of Boc-D-Ser(Bzl)-OH and its associated waste is a critical component of laboratory safety and environmental responsibility. As a chemical compound used in a laboratory setting, it must be disposed of in accordance with institutional, local, state, and federal regulations for chemical waste.

Waste Characterization:

Unused or waste Boc-D-Ser(Bzl)-OH should be treated as hazardous chemical waste. This is based on its potential to cause skin, eye, and respiratory irritation sigmaaldrich.combldpharm.com. Any materials contaminated with the compound, such as gloves, absorbent paper, or weighing boats, should also be disposed of as solid chemical waste gaiaca.com.

During its use in peptide synthesis, the Boc protecting group is typically removed with an acid, such as trifluoroacetic acid (TFA). This process generates byproducts, including the tert-butyl cation, which can form isobutylene (B52900) nih.gov. The resulting waste stream will contain these byproducts, the deprotected amino acid, and the acid used for deprotection. This liquid waste must also be collected and disposed of as hazardous chemical waste.

Disposal Procedures:

Solid Waste: Unused Boc-D-Ser(Bzl)-OH and contaminated solid materials should be collected in a designated, clearly labeled hazardous waste container gaiaca.comharvard.edu. The container should be kept closed except when adding waste.

Liquid Waste: Liquid waste from reactions involving Boc-D-Ser(Bzl)-OH, including deprotection solutions, should be collected in a separate, compatible, and clearly labeled hazardous waste container harvard.edu. It is important to segregate different types of chemical waste to prevent potentially hazardous reactions.

Empty Containers: Empty containers of Boc-D-Ser(Bzl)-OH should be managed according to institutional guidelines. In many cases, if the container is thoroughly emptied, it can be disposed of in the regular trash after the label has been defaced vumc.org. However, some institutions may require that all chemical containers be disposed of as hazardous waste.

It is imperative that laboratory personnel consult their institution's Environmental Health and Safety (EHS) office for specific guidance on chemical waste disposal procedures. Direct disposal of Boc-D-Ser(Bzl)-OH down the drain or in the regular trash is not appropriate.

Q & A

Basic Research Questions

Q. What is the role of Boc-D-Ser(Bzl)-OH in peptide synthesis, and how do its protecting groups influence synthetic pathways?

  • Answer : Boc-D-Ser(Bzl)-OH is a protected serine derivative used in solid-phase (SPPS) and solution-phase peptide synthesis. The Boc (tert-butoxycarbonyl) group protects the α-amino group, while the Bzl (benzyl) group shields the hydroxyl side chain. During SPPS, the Boc group is removed with trifluoroacetic acid (TFA), enabling peptide elongation. Final resin cleavage with HF or TFMSA simultaneously removes the Bzl group, ensuring orthogonal deprotection . This prevents undesired side reactions, such as aspartimide formation or oxidation.

Q. Which analytical methods are essential for confirming the purity and identity of Boc-D-Ser(Bzl)-OH post-synthesis?

  • Answer : Key techniques include:

  • HPLC : Assess purity (>98% recommended for peptide synthesis) .
  • Mass Spectrometry (MS) : Confirm molecular weight (295.33 g/mol) .
  • NMR Spectroscopy : Verify structural integrity using 1H and 13C spectra, cross-referenced with PubChem’s canonical SMILES (CC(C)(C)OC(=O)NC(COCC1=CC=CC=C1)C(=O)O) .
  • FT-IR : Monitor deprotection steps (e.g., loss of Boc carbonyl peaks at ~1680 cm⁻¹) .

Q. How does Boc-D-Ser(Bzl)-OH differ from its L-serine counterpart in peptide design?

  • Answer : The D-configuration alters peptide conformation, potentially enhancing metabolic stability or modulating receptor binding. For example, D-serine residues in peptides can disrupt α-helix formation but improve resistance to proteases. Comparative studies using circular dichroism (CD) spectroscopy and binding assays (e.g., surface plasmon resonance) are recommended to evaluate structural and functional impacts .

Advanced Research Questions

Q. How can researchers optimize cleavage conditions for Boc-D-Ser(Bzl)-OH to minimize side reactions during peptide resin cleavage?

  • Answer :

  • Solid-Phase : Compare HF (highly efficient but hazardous) with TFMSA (less corrosive but slower). Monitor cleavage efficiency via HPLC and LC-MS to detect side products (e.g., aspartimide or β-elimination byproducts) .
  • Solution-Phase : Use hydrogenolysis (H₂/Pd-C) for Bzl removal, followed by TFA for Boc deprotection. Optimize reaction time and catalyst loading to prevent over-reduction .
  • Validation : Track reaction progress with TLC (Rf shifts) and quantify yields via gravimetric analysis .

Q. When encountering contradictory data on Boc-D-Ser(Bzl)-OH stability across studies, what methodological approaches resolve discrepancies?

  • Answer :

  • Systematic Replication : Control variables (e.g., solvent purity, temperature) and replicate protocols from conflicting studies.
  • Orthogonal Analysis : Use LC-MS/MS to identify degradation products (e.g., deamidation or oxidation) under varying conditions .
  • Meta-Analysis : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to contextualize findings. Cross-reference with PubChem’s physicochemical data (e.g., solubility in DMSO or aqueous buffers) .

Q. What strategies ensure orthogonal deprotection of Boc and Bzl groups in complex peptide syntheses?

  • Answer :

  • Sequential Deprotection : Use TFA for Boc removal (without affecting Bzl), followed by hydrogenolysis for Bzl cleavage .
  • Validation : Confirm stepwise deprotection via FT-IR (loss of Boc carbonyl signals) and MALDI-TOF MS (mass shifts).
  • Troubleshooting : If incomplete deprotection occurs, adjust reaction time or catalyst activity (e.g., Pd-C freshness) .

Q. How does the benzyl (Bzl) group in Boc-D-Ser(Bzl)-OH influence peptide-receptor interactions?

  • Answer : The Bzl group’s hydrophobicity can enhance membrane permeability but may sterically hinder receptor binding. To evaluate:

  • Synthesize peptides with and without Bzl protection.
  • Compare binding affinities using SPR or fluorescence polarization assays.
  • Conduct molecular dynamics simulations to assess steric effects .

Methodological Recommendations

  • Stereochemical Analysis : Use chiral HPLC or X-ray crystallography to confirm D-configuration .
  • Contradiction Resolution : Apply the PICO framework (Population: synthetic peptides; Intervention: cleavage protocols; Comparison: HF vs. TFMSA; Outcome: yield/purity) to design comparative studies .
  • Ethical Compliance : Adhere to ACS guidelines for reporting synthetic methods and characterization data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Benzyloxy)-2-{[tert-butoxy(hydroxy)methylidene]amino}propanoate
Reactant of Route 2
Reactant of Route 2
3-(Benzyloxy)-2-{[tert-butoxy(hydroxy)methylidene]amino}propanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.